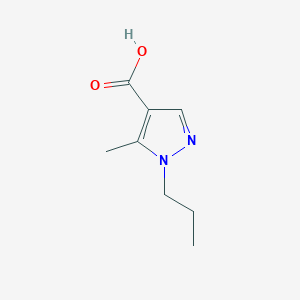![molecular formula C7H13N3O B1297181 1,3,8-三氮杂螺[4.5]癸烷-2-酮 CAS No. 561314-52-1](/img/structure/B1297181.png)
1,3,8-三氮杂螺[4.5]癸烷-2-酮
描述
1,3,8-Triazaspiro[4.5]decan-2-one is a heterocyclic compound with a unique spiro structure. It is characterized by the presence of three nitrogen atoms within its ring system, which contributes to its distinctive chemical properties. This compound has garnered interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
科学研究应用
1,3,8-Triazaspiro[4.5]decan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: It finds applications in the development of new materials and as an intermediate in the synthesis of other valuable compounds
生化分析
Biochemical Properties
1,3,8-Triazaspiro[4.5]decan-2-one plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been identified as a potent inhibitor of receptor-interacting protein kinase 1 (RIPK1), which is involved in the necroptosis pathway . This compound interacts with RIPK1 by binding to its active site, thereby blocking its kinase activity and preventing the activation of necroptosis . Additionally, 1,3,8-Triazaspiro[4.5]decan-2-one has been shown to interact with the c subunit of the F1/FO-ATP synthase complex, inhibiting the permeability transition pore (PTP) and preventing mitochondrial dysfunction .
Cellular Effects
1,3,8-Triazaspiro[4.5]decan-2-one exerts various effects on different cell types and cellular processes. In U937 cells, it has demonstrated significant anti-necroptotic effects by inhibiting RIPK1 . This inhibition leads to reduced cell death and inflammation, highlighting its potential therapeutic applications in inflammatory diseases. Furthermore, 1,3,8-Triazaspiro[4.5]decan-2-one has been shown to preserve mitochondrial function by inhibiting the PTP, thereby preventing mitochondrial swelling and cell death . These effects suggest that the compound can modulate cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of 1,3,8-Triazaspiro[4.5]decan-2-one involves its interaction with specific biomolecules. By binding to the active site of RIPK1, it inhibits the kinase activity, preventing the phosphorylation of downstream targets involved in the necroptosis pathway . Additionally, 1,3,8-Triazaspiro[4.5]decan-2-one interacts with the c subunit of the F1/FO-ATP synthase complex, inhibiting the PTP through a Glu119-independent mechanism . This inhibition prevents the opening of the PTP, thereby preserving mitochondrial integrity and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3,8-Triazaspiro[4.5]decan-2-one have been observed to change over time. The compound has shown stability under various conditions, maintaining its inhibitory activity against RIPK1 and the PTP . Long-term studies have demonstrated that 1,3,8-Triazaspiro[4.5]decan-2-one can sustain its protective effects on mitochondrial function and reduce cell death over extended periods
Dosage Effects in Animal Models
The effects of 1,3,8-Triazaspiro[4.5]decan-2-one vary with different dosages in animal models. At lower doses, the compound has shown significant anti-necroptotic and anti-inflammatory effects without causing adverse reactions . At higher doses, potential toxic effects may arise, necessitating careful dosage optimization in therapeutic applications . Studies in animal models have highlighted the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing toxicity.
Metabolic Pathways
1,3,8-Triazaspiro[4.5]decan-2-one is involved in various metabolic pathways, particularly those related to necroptosis and mitochondrial function. It interacts with RIPK1 and the c subunit of the F1/FO-ATP synthase complex, influencing metabolic flux and metabolite levels . The compound’s inhibition of RIPK1 and the PTP suggests its potential role in modulating cellular energy metabolism and preventing metabolic dysregulation.
Transport and Distribution
Within cells and tissues, 1,3,8-Triazaspiro[4.5]decan-2-one is transported and distributed through specific transporters and binding proteins. Its interaction with the c subunit of the F1/FO-ATP synthase complex suggests its localization to the mitochondria . Additionally, the compound’s ability to inhibit RIPK1 indicates its presence in the cytoplasm, where it can interact with various signaling molecules . These interactions influence its localization and accumulation within cells.
Subcellular Localization
1,3,8-Triazaspiro[4.5]decan-2-one exhibits specific subcellular localization, primarily targeting the mitochondria and cytoplasm. Its interaction with the c subunit of the F1/FO-ATP synthase complex directs it to the mitochondria, where it inhibits the PTP and preserves mitochondrial function . Additionally, its inhibition of RIPK1 suggests its presence in the cytoplasm, where it can modulate necroptosis and inflammatory signaling pathways . These localization patterns are crucial for its activity and function within cells.
准备方法
Synthetic Routes and Reaction Conditions
1,3,8-Triazaspiro[4.5]decan-2-one can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a carbonyl compound can lead to the formation of the spirocyclic structure. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require the presence of catalysts to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of 1,3,8-Triazaspiro[4.5]decan-2-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
化学反应分析
Types of Reactions
1,3,8-Triazaspiro[4.5]decan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms with different functional groups.
Substitution: It can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives .
作用机制
The mechanism of action of 1,3,8-Triazaspiro[4.5]decan-2-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit permeability transition pores through a mechanism that is independent of the FO-ATP synthase c subunit Glu119. This inhibition prevents certain side effects associated with other compounds targeting the same pathway . Additionally, it can act as an agonist for specific receptors, such as delta opioid receptors, by binding to their orthosteric sites and modulating their activity .
相似化合物的比较
1,3,8-Triazaspiro[4.5]decan-2-one can be compared with other similar compounds, such as:
1,3,8-Triazaspiro[4.5]decane-2,4-dione: This compound shares a similar spirocyclic structure but has different functional groups, leading to distinct chemical and biological properties.
The uniqueness of 1,3,8-Triazaspiro[4.5]decan-2-one lies in its specific interactions with molecular targets and its potential to serve as a lead compound for the development of new therapeutic agents with improved safety profiles .
属性
IUPAC Name |
1,3,8-triazaspiro[4.5]decan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c11-6-9-5-7(10-6)1-3-8-4-2-7/h8H,1-5H2,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZONOPLKJMTSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CNC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60327543 | |
| Record name | 1,3,8-Triazaspiro[4.5]decan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60327543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
561314-52-1 | |
| Record name | 1,3,8-Triazaspiro[4.5]decan-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=561314-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,8-Triazaspiro[4.5]decan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60327543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 1,3,8-triazaspiro[4.5]decan-2-one derivatives influence their binding affinity for the tachykinin NK2 receptor?
A1: The research primarily focused on 2-(5-fluoro-1H-indol-3-yl)ethyl spiropiperidine derivatives and their structure-activity relationship concerning NK2 receptor binding. While the provided abstract doesn't offer specific data on modifications to the 1,3,8-triazaspiro[4.5]decan-2-one core itself, it highlights that replacing the phenyl ring in the lead compound, 3-benzyl-8-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-oxa-3,8-diazaspiro[4.5] decan-2-one (3a), with other aromatic rings led to a significant decrease in binding affinity []. This suggests that the phenyl ring plays a crucial role in receptor interaction.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


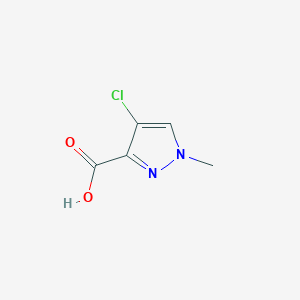



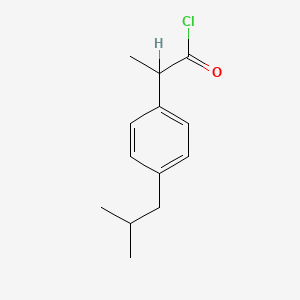

![Benzo[b]thiophene-3-carboxamide](/img/structure/B1297106.png)
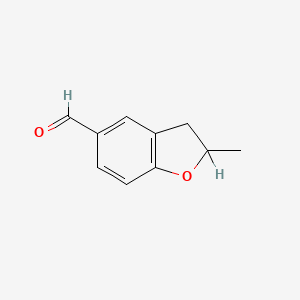
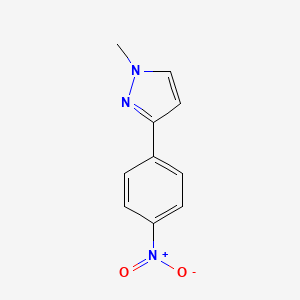


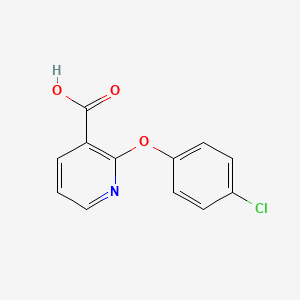
![5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B1297118.png)
